2-Methylbutyl 4-methylbenzenesulfonate
Description
Significance of Sulfonate Esters as Versatile Reagents in Modern Organic Chemistry
Sulfonate esters are a class of organic compounds that play a pivotal role in contemporary organic synthesis. wikipedia.org Their importance stems primarily from the fact that the sulfonate group is an excellent leaving group. wikipedia.orgperiodicchemistry.com This property is attributed to the stability of the resulting sulfonate anion, which is a weak base due to the delocalization of its negative charge through resonance. youtube.com
In many reactions, functional groups like alcohols are poor leaving groups because the hydroxide (B78521) ion is a strong base. periodicchemistry.commasterorganicchemistry.com By converting an alcohol into a sulfonate ester, such as a tosylate, its reactivity in nucleophilic substitution and elimination reactions is significantly enhanced. periodicchemistry.comyoutube.com This conversion allows for a broader range of nucleophiles to be used in substitution reactions that would not occur with the alcohol alone. libretexts.org
The most commonly utilized sulfonate esters in organic chemistry include p-toluenesulfonates (tosylates), methanesulfonates (mesylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com The formation of these esters from an alcohol and a corresponding sulfonyl chloride, like p-toluenesulfonyl chloride for tosylates, typically proceeds with retention of stereochemistry at the alcohol's carbon atom. youtube.comyoutube.com This stereochemical control is a crucial aspect of their utility in the synthesis of complex, stereochemically defined molecules. youtube.com
Overview of 2-Methylbutyl 4-methylbenzenesulfonate (B104242) as a Key Synthetic Intermediate
2-Methylbutyl 4-methylbenzenesulfonate, a specific type of tosylate, serves as a valuable intermediate in organic synthesis. Its structure incorporates a 2-methylbutyl group attached to the oxygen of the p-toluenesulfonate moiety. This compound is synthesized from 2-methyl-1-butanol (B89646) and p-toluenesulfonyl chloride, often in the presence of a base like pyridine (B92270). The reaction converts the poorly leaving hydroxyl group of the alcohol into a highly effective tosylate leaving group.
The utility of this compound lies in its application in nucleophilic substitution reactions (SN2). The presence of the tosylate group makes the primary carbon of the 2-methylbutyl group susceptible to attack by a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The branched nature of the 2-methylbutyl group can also introduce specific steric and electronic effects in the transition states of reactions, influencing their rate and selectivity.
Below are some of the key chemical and physical properties of this compound:
| Property | Value |
| CAS Number | 63526-71-6 |
| Molecular Formula | C₁₂H₁₈O₃S |
| Molecular Weight | 242.33 g/mol |
| Boiling Point | 343.9°C at 760 mmHg |
| Density | 1.1 g/cm³ |
| Flash Point | 161.8°C |
| Refractive Index | 1.502 |
| Vapor Pressure | 0.000135 mmHg at 25°C |
Data sourced from reference chemnet.com
Historical Development and Evolution of Tosylate Derivatives in Reaction Design
The use of tosylate derivatives in organic chemistry has a rich history. The tosyl group, an abbreviation for the p-toluenesulfonyl group, was first proposed in 1933. wikipedia.org The development of tosylates as activating groups for alcohols marked a significant advancement in synthetic methodology. Prior to their widespread use, the conversion of alcohols to other functional groups often required harsh conditions or resulted in undesired side reactions.
The introduction of tosyl chloride (TsCl) as a reagent to form tosylates provided a mild and efficient way to transform alcohols into excellent leaving groups. wikipedia.org This innovation opened up new possibilities for controlling reaction pathways, particularly in nucleophilic substitution reactions. The ability to form tosylates with retention of configuration at the alcohol carbon was a particularly important discovery, allowing for the predictable synthesis of chiral molecules. libretexts.org
Over time, the role of tosylates has expanded beyond simple substitution reactions. They are now employed in a variety of transformations, including the protection of amines and as intermediates in cross-coupling reactions. wikipedia.orgorganic-chemistry.org The continuous exploration of the reactivity of tosylates and other sulfonate esters ensures their enduring importance in the design of novel and efficient synthetic routes.
Properties
CAS No. |
63526-71-6 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-methylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
HPEVJTNZYIMANV-JTQLQIEISA-N |
SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylbutyl 4 Methylbenzenesulfonate
Direct Esterification Routes to 2-Methylbutyl 4-methylbenzenesulfonate (B104242)
Direct esterification is a primary method for the synthesis of 2-methylbutyl 4-methylbenzenesulfonate, typically involving the reaction of 2-methylbutanol with a p-toluenesulfonyl derivative.
Conventional Esterification Techniques and Mechanistic Considerations
The most common conventional method for synthesizing tosylate esters is the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. youtube.commasterorganicchemistry.com For the synthesis of this compound, 2-methylbutanol is treated with TsCl in a suitable solvent, with a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). youtube.com
Mechanism: The reaction mechanism proceeds via a two-step process: chemistrysteps.comyoutube.com
The oxygen atom of the hydroxyl group in 2-methylbutanol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate. chemistrysteps.comyoutube.com
The base, typically pyridine, then deprotonates the oxonium ion, yielding the final product, this compound, and the pyridinium (B92312) salt. chemistrysteps.comyoutube.com
A crucial aspect of this mechanism is that the stereochemistry at the chiral center of 2-methylbutanol is retained in the product because the carbon-oxygen bond of the alcohol is not broken during the reaction. masterorganicchemistry.comchemistrysteps.comyoutube.com
Table 1: Reagents and Conditions for Conventional Tosylation
| Reagent | Role | Typical Conditions |
| 2-Methylbutanol | Substrate (Alcohol) | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent | 1.1-1.5 equivalents |
| Pyridine or Triethylamine | Base and often solvent | Used in excess |
| Dichloromethane (B109758) | Solvent (optional) | Anhydrous |
| Temperature | Reaction parameter | Typically 0 °C to room temperature |
Catalytic Approaches in this compound Synthesis
Catalytic methods offer an alternative to the use of stoichiometric amounts of base and can provide improved efficiency and selectivity. Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid (p-TsOH), which is a more economical and environmentally friendly tosylating agent than TsCl. mdma.choup.com This method has shown high chemoselectivity for primary alcohols over secondary ones. mdma.choup.com
Other catalytic systems that have been explored for tosylation reactions include:
Dibutyltin oxide: This catalyst has been used for the selective sulfonylation of primary alcohols in the presence of secondary alcohols. organic-chemistry.org
Ytterbium(III) trifluoromethanesulfonate: This Lewis acid catalyzes the reaction of alcohols with p-toluenesulfonic anhydride (B1165640). organic-chemistry.org
4-Methylpyridine N-oxide: This compound can catalyze the amine-free sulfonylation of various alcohols. organic-chemistry.org
DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP can significantly accelerate the tosylation reaction, though it may require cooling to control the reaction rate.
Table 2: Comparison of Catalytic Tosylation Methods
| Catalyst | Tosylating Agent | Advantages |
| Zirconium(IV) chloride (ZrCl₄) | p-Toluenesulfonic acid | Economical, eco-friendly, high chemoselectivity for primary alcohols. mdma.choup.com |
| Dibutyltin oxide | p-Toluenesulfonyl chloride | High selectivity for primary alcohols. organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | p-Toluenesulfonic anhydride | Mild, neutral conditions. organic-chemistry.org |
| 4-Methylpyridine N-oxide | p-Toluenesulfonyl chloride | Amine-free conditions, suitable for base-sensitive substrates. organic-chemistry.org |
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers several advanced strategies for the preparation of tosylates, aiming for higher efficiency, milder reaction conditions, and adherence to green chemistry principles.
Mitsunobu Reaction and its Application in Tosylate Synthesis
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including tosylates, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, a nucleophile (in this case, p-toluenesulfonic acid or a tosylamide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgyoutube.com
Mechanism: The reaction begins with the formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. youtube.com This intermediate then protonates the nucleophile. The alcohol is then activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the nucleophile attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, leading to the desired product with complete inversion of configuration at the stereocenter. organic-chemistry.orgnih.gov
For the synthesis of this compound, using p-toluenesulfonic acid as the nucleophile would result in the formation of the tosylate. The stereospecific nature of the Mitsunobu reaction is particularly valuable when dealing with chiral alcohols like 2-methylbutanol, as it allows for predictable stereochemical outcomes. nih.govkoreascience.kr Studies have shown the effectiveness of tosyl- and Boc-hydrazones as nucleophiles in the Mitsunobu reaction for the synthesis of tosylhydrazones from alcohols. organic-chemistry.orgnih.gov
Microwave-Assisted Synthetic Pathways for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.organton-paar.com The use of microwave irradiation can be applied to the synthesis of sulfonate esters, including this compound. its.ac.idproquest.com
The principle behind microwave heating involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This can significantly reduce reaction times, from hours to minutes. ajrconline.orgrsc.org For instance, the synthesis of methyl ester sulfonate from palm oil was achieved in 40 minutes using microwave assistance, with a yield of 98.67%. its.ac.idproquest.com In another study, microwave irradiation was found to be superior to thermal methods for a Johnson–Claisen orthoester rearrangement in terms of both reaction time and yield. acs.org
Microwave-assisted tosylation can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. tandfonline.com The reaction of silica-gel-supported aldoximes with tosyl chloride under microwave irradiation to produce nitriles highlights the potential of combining supported reagents with microwave technology for efficient synthesis. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Yield | Often lower | Often higher |
| Side Products | More likely | Less likely due to shorter reaction times |
| Energy Efficiency | Lower | Higher (direct heating) |
| Scalability | Well-established | Can be challenging for large scale |
Green Chemistry Principles in this compound Production
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to align with these principles.
Use of Greener Solvents: Traditional tosylation often uses chlorinated solvents like dichloromethane. Exploring more benign alternatives is a key aspect of green synthesis. Water has been investigated as a solvent for tosylation reactions, using sodium carbonate as a base. Additionally, concentrated aqueous solutions of sodium tosylate have been shown to act as a recyclable medium for certain organic reactions. acs.org The use of eco-friendly solvent systems like NaOH-urea has also been demonstrated for the tosylation of cellulose (B213188) and starch. rsc.orgrsc.org
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies purification. A solvent-free grinding method for the tosylation of primary and secondary alcohols using potassium carbonate as a base has been reported, offering high yields and short reaction times. sciencemadness.org
Catalysis: As discussed in section 2.1.2, using catalysts instead of stoichiometric reagents reduces waste and can lead to more efficient processes. mdma.choup.com
Atom Economy: The Mitsunobu reaction, while powerful, suffers from poor atom economy due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. nih.gov Developing catalytic versions of such reactions is an active area of research to improve their greenness.
Optimization of Reaction Parameters in this compound Synthesis
The synthesis of this compound, a tosylate ester, is typically achieved through the reaction of 2-methyl-1-butanol (B89646) with p-toluenesulfonyl chloride (TsCl). The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. This section explores the key factors influencing the synthesis of this compound.
The choice of solvent and additives is critical in the tosylation of alcohols as it can significantly affect reaction rates and outcomes. The synthesis of tosylates like this compound is commonly performed in the presence of a base to neutralize the hydrochloric acid by-product. nih.gov
Solvent Systems: The solvent's polarity and its ability to dissolve the reactants play a significant role.
Aprotic Solvents: Dichloromethane (CH₂Cl₂) is a frequently cited solvent for tosylation reactions due to its inert nature and ability to dissolve both the alcohol and tosyl chloride. researchgate.net Its use, often in conjunction with a base like triethylamine, allows for reactions to proceed at controlled temperatures, typically from 0 °C to room temperature. nih.gov Pyridine can serve as both a solvent and a base, though its removal after the reaction can be challenging. libretexts.org
Polar Aprotic Solvents: N,N-dimethylformamide (DMF) can accelerate nucleophilic substitution reactions and has been shown to increase the yield of related chloride side-products when tosyl chloride is used. nih.gov
Solvent-Free Conditions: Recent advancements in green chemistry have explored solvent-free conditions for tosylation. researchgate.netsciencemadness.org These methods, often employing solid bases like potassium carbonate and vigorous grinding, can lead to high yields, reduced waste, and simpler work-up procedures. researchgate.netsciencemadness.org
Reaction Additives: Additives are used to catalyze the reaction, scavenge by-products, and improve yields.
Bases: A variety of bases can be employed. Triethylamine (Et₃N) is a common organic base used to scavenge the HCl produced. researchgate.net Inorganic bases like potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) are also effective, particularly in solvent-free preparations or when using phase-transfer catalysts. researchgate.netresearchgate.net For sterically hindered alcohols, which 2-methyl-1-butanol is to a degree, stronger bases or catalytic additives may be necessary to drive the reaction to completion. researchgate.net
Catalysts: 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective acylation catalyst that can be used in small amounts to significantly accelerate the tosylation reaction. nih.govnih.gov Other catalysts, such as N,N-dimethylbenzylamine, have been found to be effective in aqueous solvent systems, promoting the formation of a reactive sulfonylammonium salt. researchgate.net Lewis acids like Zirconium(IV) chloride (ZrCl₄) have also been reported to catalyze the tosylation of alcohols with p-toluenesulfonic acid directly. mdma.ch
The following table illustrates the effect of different solvent and base systems on the tosylation of primary alcohols, providing insight into the conditions applicable for the synthesis of this compound.
| Solvent System | Base/Additive | Typical Temperature | Outcome/Remarks |
| Dichloromethane | Triethylamine, DMAP | 0 °C to 15 °C | Standard and effective method, DMAP accelerates the reaction. nih.gov |
| Pyridine | Pyridine (acts as base) | Room Temperature | Effective, but pyridine can be difficult to remove. libretexts.org |
| Water | KOH, N,N-dimethylbenzylamine | Room Temperature | Green chemistry approach, pH control is crucial to prevent hydrolysis of TsCl. researchgate.netrsc.org |
| Solvent-Free | K₂CO₃ / KOH | Room Temperature | Environmentally friendly, high yield, and simple work-up. researchgate.netsciencemadness.org |
| Acetonitrile (B52724) | Triethylamine, DMAP | Room Temperature | Dry solvent is crucial to prevent hydrolysis of tosyl chloride. nih.gov |
The yield and selectivity of the tosylation reaction are highly dependent on the careful control of temperature, pressure, and the concentration of reactants.
Temperature: Temperature control is paramount in the synthesis of this compound.
Low Temperatures: Reactions are often initiated at 0 °C. nih.gov This is done to control the initial exothermic reaction between the alcohol, tosyl chloride, and base, and to minimize the formation of side products.
Room Temperature: Many procedures involve stirring the reaction mixture at room temperature (around 20-25 °C) for several hours to ensure the reaction goes to completion. vulcanchem.comgoogle.com
Elevated Temperatures: In some cases, particularly with less reactive or sterically hindered alcohols, heating (reflux) may be necessary. mdma.ch However, higher temperatures can also promote side reactions, such as the formation of alkenes through elimination or the formation of alkyl chlorides, especially if the tosylate product is left for extended periods under the reaction conditions. researchgate.net For instance, a patented method for a similar compound specifies a reaction temperature of 25-35 °C. google.com
Pressure: The tosylation of alcohols is typically conducted at atmospheric pressure. The reaction does not involve gaseous reactants or products in a way that would necessitate pressure control to influence reaction equilibrium or rate. Therefore, pressure is not a significant parameter for optimization in the synthesis of this compound.
Concentration: The molar ratio of the reactants is a key factor in maximizing the yield of the desired tosylate.
Tosyl Chloride to Alcohol Ratio: An excess of p-toluenesulfonyl chloride is commonly used to ensure the complete conversion of the alcohol. Molar ratios of TsCl to alcohol of 1.5:1 are frequently reported. nih.gov
Base to Alcohol Ratio: The amount of base should be sufficient to neutralize the HCl generated. Typically, a slight excess of the base relative to the tosyl chloride is used. For example, a molar ratio of triethylamine to alcohol might be 1.5:1. nih.gov In a patented process for methyl benzenesulfonate, the molar ratio of benzenesulfonyl chloride to sodium methoxide (B1231860) (the base) is in the range of 1:1.2 to 1:1.4. google.com
Substrate Concentration: The concentration of the reactants in the solvent can influence the reaction rate. While very high concentrations might speed up the reaction, they can also lead to issues with stirring and heat dissipation. The optimal concentration will depend on the specific solvent system and scale of the reaction.
The following table summarizes the general effects of these parameters on the tosylation of primary alcohols.
| Parameter | Condition | Effect on Yield | Effect on Selectivity |
| Temperature | Low (e.g., 0 °C) | May be slow | High, minimizes side reactions |
| Room Temp (20-35 °C) | Good for many primary alcohols | Generally good | |
| High (e.g., Reflux) | Can increase rate, but may lead to decomposition | Lower, risk of elimination/substitution by-products increases researchgate.net | |
| Concentration | Excess TsCl (e.g., 1.5 eq) | High | Good, drives reaction to completion |
| Insufficient TsCl | Low | Poor, incomplete conversion | |
| Excess Base (e.g., 1.2-1.5 eq) | High | Good, prevents acidic conditions |
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Key Scale-Up Considerations:
Heat Management: The tosylation reaction is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature. This can cause the solvent to boil or promote unwanted side reactions. Industrial reactors must have efficient cooling systems to maintain the optimal reaction temperature.
Mass Transfer and Mixing: Ensuring that all reactants are thoroughly mixed is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and increased by-product formation. The choice of reactor design and agitator type is critical.
Reagent Addition: The rate of addition of reagents, particularly the highly reactive p-toluenesulfonyl chloride, must be carefully controlled on an industrial scale. Slow, controlled addition helps to manage the exothermic nature of the reaction and maintain a consistent temperature profile. google.com
Solvent and Reagent Choice: On an industrial scale, the cost, safety (flammability, toxicity), and environmental impact of solvents and reagents are major considerations. While dichloromethane is effective, its environmental and health concerns might lead to the selection of alternative solvents. Solvent-free methods, if applicable, are highly advantageous as they simplify the process, reduce waste, and eliminate costly solvent recovery steps. researchgate.netsciencemadness.org A study has shown that solvent-free tosylation can be successfully scaled up to at least the 100 mmol scale without significant limitations. sciencemadness.org
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Filtration to remove base hydrochlorides, followed by aqueous washes and distillation or crystallization are common methods. On a large scale, the handling of large volumes of solvents and aqueous waste must be managed. Chromatography is generally not feasible for large-scale industrial production, making crystallization the preferred method for purification if the product is a solid. organic-chemistry.org
Process Safety: p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Handling large quantities requires appropriate personal protective equipment and engineering controls to prevent exposure. The potential for runaway reactions must be assessed and mitigated through careful process design and control.
A patented method for a related compound highlights features desirable for industrial production, such as the use of readily available raw materials, short reaction times, and high yields, which contribute to favorable economic and social benefits. google.com
Stereochemical Aspects in the Synthesis and Application of 2 Methylbutyl 4 Methylbenzenesulfonate
Chiral Resolution Techniques for 2-Methylbutyl 4-methylbenzenesulfonate (B104242) Enantiomers
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org For 2-Methylbutyl 4-methylbenzenesulfonate, which is often synthesized as a racemic mixture, separating the (R)- and (S)-enantiomers is crucial for its application in stereoselective synthesis. Common techniques for chiral resolution include crystallization and chromatography. numberanalytics.com
One of the most established methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This involves reacting the racemic mixture with a chiral resolving agent, creating a pair of diastereomers with different physical properties, such as solubility. pharmtech.com These diastereomers can then be separated by crystallization. chiralpedia.com After separation, the resolving agent is removed to yield the pure enantiomers.
Preparative Chiral Chromatography for Enantiomeric Separation
Preparative chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers on a larger scale, which is essential for obtaining pure enantiomers for subsequent synthetic use. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com
High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary chromatographic techniques employed for chiral separations. chiralpedia.comnumberanalytics.com The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. nih.gov For instance, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose (B160209), are known for their broad applicability in resolving a wide range of racemates.
The efficiency of preparative chiral chromatography can be influenced by several factors, including:
Loading capacity: The amount of racemic mixture that can be loaded onto the column without compromising separation. nih.gov
Solvent consumption: The volume of mobile phase required for the separation. nih.gov
Throughput: The amount of pure enantiomer that can be obtained in a given time.
| Parameter | Description | Relevance to this compound Separation |
| Chiral Stationary Phase (CSP) | The chiral material packed in the chromatography column that enables the separation of enantiomers. | Selection of a suitable CSP is crucial for achieving baseline separation of the (R)- and (S)-enantiomers. |
| Mobile Phase | The solvent that carries the sample through the column. | The composition of the mobile phase can be optimized to improve resolution and reduce analysis time. |
| Flow Rate | The speed at which the mobile phase passes through the column. | A lower flow rate can sometimes enhance resolution between the enantiomers. |
| Temperature | The operating temperature of the column. | Temperature can affect the interactions between the enantiomers and the CSP, thereby influencing selectivity. |
Asymmetric Synthesis Approaches to Enantiopure this compound
Asymmetric synthesis offers a more direct route to enantiopure compounds, avoiding the need for resolving a racemic mixture and the inherent loss of at least 50% of the material. wikipedia.org These methods aim to create the desired enantiomer selectively from the outset.
Utilization of Enantiopure Chiral Alcohols as Precursors
A primary strategy for the asymmetric synthesis of this compound is to start with an enantiomerically pure precursor, specifically (R)- or (S)-2-methyl-1-butanol. sciforum.net The synthesis of homochiral (R)-(+)-2-methyl-1-butanol has been achieved with high enantiomeric excess. sciforum.net When this enantiopure alcohol reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride), the stereocenter is typically retained, yielding the corresponding enantiopure this compound. This method's success hinges on the availability of the enantiopure alcohol. sciforum.net
The reaction proceeds as follows: (S)-2-methyl-1-butanol + 4-methylbenzenesulfonyl chloride → (S)-2-Methylbutyl 4-methylbenzenesulfonate + HCl
This approach is advantageous because it is often straightforward and preserves the stereochemical integrity of the starting material.
Role of Chiral Auxiliaries in Inducing Stereoselectivity
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be used to introduce the chiral center in the 2-methylbutyl moiety in a stereocontrolled manner. For example, a prochiral starting material could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions would then be directed by the auxiliary to create the desired stereocenter. Finally, removal of the auxiliary would yield the enantiopure product.
The effectiveness of a chiral auxiliary is dependent on several factors, including its ability to create a significant energy difference between the diastereomeric transition states, thus favoring the formation of one stereoisomer. numberanalytics.com
Enantioselective Catalysis in the Formation of this compound
Enantioselective catalysis involves the use of a chiral catalyst to selectively produce one enantiomer of a product from a prochiral substrate. This is a highly efficient method as a small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product.
While specific examples of enantioselective catalysis for the direct formation of this compound are not extensively documented, the principles can be applied. For instance, a prochiral alkene could be asymmetrically hydrogenated or undergo an asymmetric hydroformylation to create the chiral 2-methylbutyl skeleton. This chiral intermediate could then be converted to the final tosylate.
Another potential route involves the kinetic resolution of racemic 2-methyl-1-butanol (B89646) using a chiral catalyst. In a kinetic resolution, one enantiomer of the racemic alcohol reacts faster with a reagent (in this case, tosyl chloride) in the presence of a chiral catalyst, leaving the unreacted, slower-reacting enantiomer of the alcohol in excess.
Stereochemical Outcomes of Reactions Involving Chiral this compound
Enantiomerically pure this compound is a valuable substrate in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, and its displacement by a nucleophile allows for the introduction of various functional groups. The stereochemical outcome of these reactions is of paramount importance.
Typically, SN2 reactions involving chiral this compound proceed with an inversion of configuration at the stereocenter. For example, if (S)-2-Methylbutyl 4-methylbenzenesulfonate is reacted with a nucleophile, the product will have the (R)-configuration.
Example of an SN2 Reaction: (S)-2-Methylbutyl 4-methylbenzenesulfonate + Nu⁻ → (R)-2-methylbutyl-Nu + TsO⁻
Where Nu⁻ is a nucleophile and TsO⁻ is the tosylate leaving group.
The stereospecificity of these reactions makes chiral this compound a useful building block for the synthesis of other enantiomerically pure compounds. The predictable stereochemical outcome allows for the controlled construction of molecules with specific three-dimensional arrangements, which is critical in fields such as medicinal chemistry and materials science.
| Reactant | Nucleophile (Nu⁻) | Product | Stereochemical Outcome |
| (S)-2-Methylbutyl 4-methylbenzenesulfonate | Azide (N₃⁻) | (R)-1-azido-2-methylbutane | Inversion of configuration |
| (S)-2-Methylbutyl 4-methylbenzenesulfonate | Cyanide (CN⁻) | (R)-3-methylpentanenitrile | Inversion of configuration |
| (R)-2-Methylbutyl 4-methylbenzenesulfonate | Iodide (I⁻) | (S)-1-iodo-2-methylbutane | Inversion of configuration |
| (R)-2-Methylbutyl 4-methylbenzenesulfonate | Hydroxide (B78521) (OH⁻) | (S)-2-methyl-1-butanol | Inversion of configuration |
Inversion of Stereochemistry in Nucleophilic Substitution Reactions
A cornerstone of stereochemistry in organic reactions is the Walden inversion, which describes the inversion of a chiral center during a chemical reaction. wikipedia.orgbyjus.com This phenomenon is a hallmark of the bimolecular nucleophilic substitution (S(_N)2) reaction mechanism. wikipedia.orgmasterorganicchemistry.com The reaction of a chiral alcohol, such as (S)-2-methyl-1-butanol, with 4-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) proceeds with retention of configuration at the chiral carbon. libretexts.orgpharmaguideline.com This is because the carbon-oxygen bond of the alcohol is not broken during the formation of the tosylate ester. libretexts.orgrsc.org The resulting (S)-2-Methylbutyl 4-methylbenzenesulfonate is an excellent substrate for S(_N)2 reactions due to the tosylate group being a superb leaving group. rsc.org
When this chiral tosylate undergoes a substitution reaction with a nucleophile, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com This concerted mechanism forces the substituents on the carbon to "flip," much like an umbrella inverting in a strong wind, leading to a complete inversion of the stereochemical configuration at that center. wikipedia.orglibretexts.org Therefore, an S(_N)2 reaction on (S)-2-Methylbutyl 4-methylbenzenesulfonate will yield a product with the (R) configuration. masterorganicchemistry.com
The stereospecificity of this inversion is a powerful tool in organic synthesis, allowing for the predictable and controlled formation of a desired enantiomer. The general principle can be illustrated by the reaction of a chiral secondary alkyl tosylate with a nucleophile, where the starting material's stereochemistry dictates the product's stereochemistry. masterorganicchemistry.com
| Reactant (Chiral Tosylate) | Nucleophile (Nu⁻) | Product | Stereochemical Outcome |
| (S)-2-Methylbutyl 4-methylbenzenesulfonate | Cyanide (CN⁻) | (R)-2-Methylbutanenitrile | Inversion of configuration |
| (S)-2-Methylbutyl 4-methylbenzenesulfonate | Azide (N₃⁻) | (R)-1-Azido-2-methylbutane | Inversion of configuration |
| (S)-2-Methylbutyl 4-methylbenzenesulfonate | Iodide (I⁻) | (R)-1-Iodo-2-methylbutane | Inversion of configuration |
| (R)-2-Methylbutyl 4-methylbenzenesulfonate | Methoxide (B1231860) (CH₃O⁻) | (S)-1-Methoxy-2-methylbutane | Inversion of configuration |
Table 1: Illustrative Examples of Nucleophilic Substitution on this compound with Inversion of Stereochemistry. This table is a representation of the expected stereochemical outcome based on the principles of S(_N)2 reactions.
Diastereoselective Transformations Guided by the Chiral Center
The chiral center within the 2-methylbutyl group of this compound can influence the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as diastereoselective transformation. This occurs when the pre-existing stereocenter helps to control the formation of a new stereocenter, leading to a preference for one diastereomer over another. masterorganicchemistry.com While the tosylate is primarily a leaving group, the chiral alkyl portion can be incorporated into a larger molecule where its stereochemistry directs subsequent reactions.
In the synthesis of complex molecules, chiral building blocks derived from the "chiral pool," such as (S)-2-methyl-1-butanol, are frequently employed. beilstein-journals.org The corresponding tosylate serves as an activated form for introducing this chiral fragment. Once incorporated, the 2-methylbutyl group can influence the approach of reagents to a nearby prochiral center, leading to diastereoselectivity. This is often due to steric hindrance, where one face of the molecule is more accessible to the incoming reagent than the other. libretexts.org
For instance, in the addition of a nucleophile to a carbonyl group or an imine in a molecule containing the chiral 2-methylbutyl moiety, the existing stereocenter can block one of the two faces of the prochiral center. This steric bias forces the nucleophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The degree of diastereoselectivity is influenced by factors such as the nature of the substituent on the chiral center, the solvent, and the reaction temperature. libretexts.org
While specific documented examples of diastereoselective transformations directly guided by the chiral center of this compound are not extensively reported in readily available literature, the principle is a fundamental concept in asymmetric synthesis. The use of chiral auxiliaries, which function in a similar manner by imparting their stereochemical information onto a reaction, is a widely adopted strategy. beilstein-journals.org For example, chiral auxiliaries derived from amino acids have been shown to direct the diastereoselective course of aldol (B89426) reactions. researchgate.net Similarly, the chiral 2-methylbutyl group, when part of a reactant, can act as an internal chiral director.
| Chiral Substrate containing a 2-Methylbutyl Moiety | Reaction Type | Prochiral Center | Major Diastereomer |
| Ester with a chiral (S)-2-methylbutyl alcohol component | Enolate alkylation | α-carbon of the ester | (S,R) or (S,S) depending on reagent approach |
| Aldehyde with a chiral center at the β-position (from 2-methylbutanal) | Nucleophilic addition to carbonyl | Carbonyl carbon | syn or anti product favored |
| Alkene with a chiral 2-methylbutyl substituent | Epoxidation | C=C double bond | Epoxide formed on the less hindered face |
Table 2: Conceptual Examples of Diastereoselective Transformations Guided by a 2-Methylbutyl Chiral Center. This table illustrates the potential for the chiral 2-methylbutyl group to influence the stereochemical outcome of various reactions. The specific favored diastereomer depends on the detailed transition state geometry.
Reactivity and Reaction Mechanisms of 2 Methylbutyl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions of 2-Methylbutyl 4-methylbenzenesulfonate (B104242)
The substitution reactions for this compound involve the replacement of the tosylate group by a nucleophile. The carbon atom bonded to the oxygen of the tosylate group is the electrophilic center. Due to its nature as a secondary substrate, it lies at the borderline between SN1 and SN2 mechanisms, and the outcome is sensitive to several factors. masterorganicchemistry.com
Mechanistic Studies of SN1 Pathways
No specific mechanistic studies detailing the SN1 pathway for 2-Methylbutyl 4-methylbenzenesulfonate have been found.
Theoretically, an SN1 reaction would proceed via a two-step mechanism. The first and rate-determining step would be the departure of the stable tosylate anion to form a secondary carbocation (the 2-methylbutyl cation). masterorganicchemistry.comlibretexts.orgbyjus.com This carbocation is planar and achiral at the positive carbon. ksu.edu.sa The second step would be the rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a mixture of stereoisomers (racemization) if the original carbon was a stereocenter. libretexts.orgbyjus.com A potential complication in the SN1 pathway for the 2-methylbutyl cation is the possibility of a hydride shift, which would rearrange the secondary carbocation into a more stable tertiary carbocation. Such rearrangements are common in SN1 reactions where a more stable carbocation can be formed. youtube.com
Mechanistic Studies of SN2 Pathways
No specific mechanistic studies detailing the SN2 pathway for this compound have been found.
An SN2 reaction would occur in a single, concerted step. ksu.edu.sabyjus.com The nucleophile would attack the electrophilic carbon from the side opposite to the tosylate leaving group (backside attack). masterorganicchemistry.combyjus.comchemistrysteps.com This process involves a pentacoordinate transition state. ksu.edu.sa For an SN2 reaction to be favorable, the substrate should not be sterically hindered. youtube.com The structure of this compound, being a secondary tosylate, presents more steric hindrance than a primary substrate, but less than a tertiary one, making the SN2 pathway plausible under specific conditions. youtube.com If the starting material is chiral, the SN2 mechanism leads to an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.combyjus.com
Effects of Nucleophile Structure and Strength on Reactivity and Selectivity
Specific data on how different nucleophiles affect the reactivity of this compound is unavailable.
Generally, strong, unhindered nucleophiles favor the SN2 pathway. masterorganicchemistry.com For a secondary substrate like this compound, using a high concentration of a strong nucleophile (e.g., hydroxide (B78521), alkoxides, cyanide) would likely promote an SN2 reaction. Conversely, weak nucleophiles, which are often the solvent itself (e.g., water, alcohols in solvolysis), favor the SN1 mechanism because they are not strong enough to attack the substrate directly but can readily react with the carbocation intermediate once it forms. masterorganicchemistry.commasterorganicchemistry.com
The Role of the 4-Methylbenzenesulfonate (Tosylate) Group as an Activating Leaving Group
The 4-methylbenzenesulfonate (tosylate) group is universally recognized as an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comaklectures.comlibretexts.orglibretexts.org This is because it is the conjugate base of p-toluenesulfonic acid, which is a strong acid.
Factors Governing Leaving Group Ability in Substitution Reactions
The ability of the tosylate group to function as an effective leaving group is governed by several key factors:
Stability of the Anion: A good leaving group must be stable on its own after it departs with the electron pair from the carbon-leaving group bond. The tosylate anion's stability comes from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. aklectures.comlibretexts.orglibretexts.org This charge distribution means the anion is not a strong base and is therefore less likely to re-attack the carbon center.
Weak Basicity: Good leaving groups are weak bases. Since p-toluenesulfonic acid is a strong acid (with a pKa around -2.8), its conjugate base, the tosylate anion, is very weak. This weakness ensures that the C-OTs bond is readily broken. masterorganicchemistry.com
Polarizability: The sulfur-oxygen bonds in the tosylate group contribute to its polarizability, which helps to stabilize the transition states of both SN1 and SN2 reactions. masterorganicchemistry.com
The conversion of an alcohol (a poor leaving group, as OH- is a strong base) to a tosylate is a common strategy in organic synthesis to facilitate nucleophilic substitution reactions. masterorganicchemistry.comchemistrysteps.com
Impact of Leaving Group Properties on Reaction Rates and Pathway Preference
The 4-methylbenzenesulfonate group, commonly known as the tosylate group (OTs), is an excellent leaving group in nucleophilic substitution and elimination reactions. libretexts.orgmasterorganicchemistry.comkhanacademy.org Its effectiveness stems from the stability of the resulting tosylate anion. When the carbon-oxygen bond cleaves, the negative charge on the oxygen atom is delocalized across the sulfonate group through resonance with the other two oxygen atoms and the benzene (B151609) ring. vedantu.comaklectures.com This extensive resonance stabilization means the tosylate anion is a very weak base, making it readily depart from the substrate. vedantu.com
The high leaving group ability of tosylate significantly enhances the rate of both substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions compared to substrates with poor leaving groups, such as alcohols (which would leave as the strong base OH⁻). masterorganicchemistry.comchemistrysteps.com For this compound, a secondary alkyl tosylate, the excellent leaving group facilitates the formation of a carbocation in unimolecular pathways (Sₙ1/E1) and lowers the activation energy for the concerted displacement in bimolecular pathways (Sₙ2/E2). chemistrysteps.com The choice between these pathways is therefore less dependent on the leaving group itself and more influenced by other factors such as the nucleophile/base strength, solvent, and temperature. reddit.comlibretexts.org A key feature of forming the tosylate from the corresponding alcohol is that the reaction proceeds with retention of configuration at the electrophilic carbon, meaning the stereochemistry of the starting alcohol is preserved in the tosylate ester. libretexts.orglibretexts.org
Elimination Reactions in Competition with Substitution Pathways
For secondary substrates like this compound, elimination and substitution reactions are often in direct competition. libretexts.orgacs.org The outcome is determined by a balance of factors, primarily the nature of the attacking reagent (i.e., its strength as a base versus its strength as a nucleophile) and the reaction conditions. libretexts.orgyoutube.com
Strongly basic, sterically hindered reagents (e.g., potassium tert-butoxide) favor elimination (E2) as they can more easily abstract a peripheral proton than perform a backside attack on the sterically encumbered secondary carbon required for Sₙ2. libretexts.orgyoutube.com
Strongly basic, unhindered reagents (e.g., sodium ethoxide) can act as both strong bases and strong nucleophiles, typically yielding a mixture of E2 and Sₙ2 products. reddit.com
Weakly basic, good nucleophiles (e.g., iodide, bromide) favor Sₙ2 substitution. libretexts.org
Weakly basic, weak nucleophiles (e.g., water, ethanol) in polar protic solvents promote unimolecular pathways, leading to a mixture of Sₙ1 and E1 products. libretexts.org
Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change (ΔS).
The unimolecular elimination (E1) pathway becomes significant for this compound under conditions that favor carbocation formation, namely in the presence of a weak base and a polar, ionizing solvent (like ethanol (B145695) or water). masterorganicchemistry.comlibretexts.org The mechanism is a two-step process:
Carbocation Formation: The slow, rate-determining step is the spontaneous departure of the tosylate leaving group to form a secondary carbocation. masterorganicchemistry.com
Deprotonation: A weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation, forming a double bond. masterorganicchemistry.com
A critical consideration for the 2-methylbutyl system is the potential for carbocation rearrangement. The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement would lead to the formation of an alkene product (2-methyl-2-butene) different from what might be expected from the original carbon skeleton alone. E1 reactions are typically regioselective, favoring the most substituted (and thus most stable) alkene, a principle known as Zaitsev's rule. youtube.com
The bimolecular elimination (E2) pathway is a concerted, one-step reaction that is favored by the use of a strong base. masterorganicchemistry.com In this mechanism, the base abstracts a proton from a β-carbon at the same time as the C=C double bond forms and the tosylate leaving group departs. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. masterorganicchemistry.com
For a secondary substrate, the E2 pathway is in direct competition with the Sₙ2 pathway. reddit.com
Sₙ2: A strong nucleophile attacks the electrophilic carbon in a backside attack, displacing the tosylate group and inverting the stereochemistry.
E2: A strong base abstracts an adjacent proton.
The balance between Sₙ2 and E2 is influenced by sterics. As the steric bulk of the base increases, its ability to act as a nucleophile and access the electrophilic carbon is diminished, while its ability to act as a base and abstract a more accessible β-proton remains. Therefore, bulky bases like potassium tert-butoxide strongly favor E2 elimination, whereas smaller, strong bases like sodium ethoxide or hydroxide will produce a mixture of Sₙ2 and E2 products. reddit.comlibretexts.org
| Factor | Favors Sₙ1/E1 | Favors Sₙ2 | Favors E2 |
|---|---|---|---|
| Reagent | Weak Nucleophile / Weak Base (e.g., H₂O, EtOH) | Strong, Unhindered Nucleophile / Weak Base (e.g., I⁻, Br⁻) | Strong, Sterically Hindered Base (e.g., t-BuOK) |
| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone, DMSO) | Less critical, but often polar aprotic |
| Substrate | Secondary (Competition is inherent) | ||
| Temperature | Low temperature favors substitution (Sₙ1) | Low temperature favors substitution (Sₙ2) | High temperature favors elimination (E2) |
Elimination reactions of this compound can lead to different isomeric products, making the concepts of regioselectivity and stereoselectivity crucial.
Regioselectivity addresses which constitutional isomer is formed when there are multiple β-protons that can be removed. libretexts.orgmasterorganicchemistry.com In this case, removal of a proton from the C3 position yields 2-methyl-2-butene (B146552) (the more substituted, thermodynamically stable Zaitsev product), while removal from the C1 methyl group yields 2-methyl-1-butene (B49056) (the less substituted Hofmann product).
Zaitsev's Rule: Small, strong bases (e.g., sodium ethoxide) typically favor the formation of the more stable Zaitsev product. youtube.com
Hofmann's Rule: Large, sterically hindered bases (e.g., potassium tert-butoxide) favor the abstraction of the less sterically hindered proton, leading to the Hofmann product as the major isomer. youtube.com
Stereoselectivity concerns the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org
In the E2 reaction , the mechanism is stereospecific, requiring an anti-periplanar conformation between the abstracted proton and the tosylate leaving group. masterorganicchemistry.comresearchgate.net This conformational requirement dictates the stereochemistry (E/Z) of the resulting alkene.
In the E1 reaction , the planar carbocation intermediate allows the base to attack from either side. However, the reaction is stereoselective, generally favoring the formation of the more stable trans (E) alkene over the less stable cis (Z) alkene due to reduced steric strain in the transition state leading to the product. khanacademy.org
Electrophilic Properties and Reactions of this compound
The this compound molecule functions as a potent electrophile in organic reactions. The carbon atom bonded directly to the oxygen of the tosylate group is highly electron-deficient. This electrophilicity is due to the strong inductive electron-withdrawing effect of the sulfonate ester group. libretexts.org
As an electrophile, this carbon is susceptible to attack by a wide range of nucleophiles. In Sₙ2 reactions, nucleophiles such as halides (I⁻, Br⁻), cyanide (CN⁻), alkoxides (RO⁻), and amines directly displace the tosylate leaving group. This makes the compound a useful alkylating agent for introducing the 2-methylbutyl group onto various molecular scaffolds. The conversion of an alcohol to a tosylate is a common strategy to transform a poor leaving group (⁻OH) into an excellent one (⁻OTs), thereby activating the substrate for subsequent nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Hydrolysis Mechanisms of this compound under Acidic and Basic Conditions
Hydrolysis is a reaction in which water acts as the reagent, typically to cleave a bond. The mechanism of hydrolysis for this compound differs significantly depending on the pH of the solution. viu.ca
Acidic and Neutral Conditions: Under neutral or acidic conditions, water is a weak nucleophile and a weak base. chemistrysteps.com Hydrolysis will proceed via a competition between Sₙ1 and E1 mechanisms. viu.ca The polar protic nature of water stabilizes the carbocation intermediate necessary for these pathways. rsc.org The products would be a mixture of 2-methyl-2-butanol (B152257) (from the Sₙ1 pathway) and elimination products like 2-methyl-2-butene and 2-methyl-1-butene (from the E1 pathway). As mentioned previously, carbocation rearrangement is possible. While acid can catalyze the hydrolysis of some esters, the tosylate is already such a good leaving group that its departure is facile even in neutral water. chemistrysteps.comyoutube.com
Applications of 2 Methylbutyl 4 Methylbenzenesulfonate As a Key Intermediate in Complex Synthesis
Utilization in the Synthesis of Chiral Building Blocks and Advanced Intermediates
2-Methylbutyl 4-methylbenzenesulfonate (B104242), particularly its chiral form (S)-2-Methylbutyl 4-methylbenzenesulfonate, is a valuable reagent in the synthesis of enantiomerically pure substances. chemimpex.com The presence of a chiral center in the 2-methylbutyl group makes it an ideal building block for constructing more complex chiral molecules. chemimpex.com Its primary function is to act as an effective leaving group in nucleophilic substitution reactions, a fundamental process in organic synthesis. chemimpex.com This property is essential for creating advanced intermediates that are steps closer to the final target molecule. cymitquimica.com
The synthesis of these advanced intermediates often involves the reaction of the tosylate with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. chemimpex.com This versatility allows chemists to introduce the 2-methylbutyl moiety into a wide range of molecular scaffolds, thereby generating diverse and complex structures. The reactivity profile of 2-methylbutyl 4-methylbenzenesulfonate, influenced by both steric and electronic factors, plays a significant role in the kinetics and regioselectivity of these reactions.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃S |
| Molecular Weight | 242.33 g/mol |
| CAS Number | 38261-81-3 ((S)-form) |
| Synonyms | (S)-2-Methylbutyl p-toluenesulfonate, p-Toluenesulfonic acid (S)-2-methylbutyl ester |
Data sourced from commercial supplier information. cymitquimica.com
Role in Specialized Organic Synthesis Pathways
The utility of this compound extends to various specialized organic synthesis pathways, where precise control over the formation of new chemical bonds is paramount.
Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation
This tosylate is a key reagent for facilitating the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. chemimpex.com In these reactions, the tosylate group acts as an excellent leaving group, allowing for the substitution by a wide array of nucleophiles.
For the formation of C-C bonds, enolates, organometallic reagents, and other carbon nucleophiles can displace the tosylate group. This is a fundamental strategy for elongating carbon chains and constructing the carbon skeleton of complex molecules. nih.gov While specific examples directly utilizing this compound are not extensively detailed in readily available literature, the general reactivity of alkyl tosylates in such transformations is a well-established principle in organic synthesis.
The formation of carbon-heteroatom bonds is a more commonly cited application. Nucleophiles containing oxygen, nitrogen, and sulfur can readily react with this compound to form ethers, amines, and thioethers, respectively. For instance, the synthesis of chiral amines, which are ubiquitous in pharmaceuticals, can be achieved through the reaction of an amine nucleophile with a chiral tosylate like (S)-2-Methylbutyl 4-methylbenzenesulfonate. nih.govsemanticscholar.orgwiley.comnih.gov
Table 2: Examples of Bond Formation Reactions with Tosylates
| Reaction Type | Nucleophile | Product Type | Significance |
|---|---|---|---|
| C-N Bond Formation | Amines (R-NH₂) | Substituted Amines | Synthesis of chiral amines for pharmaceuticals. nih.govsemanticscholar.org |
| C-O Bond Formation | Alcohols (R-OH) | Ethers | Creation of ether linkages in complex molecules. |
| C-S Bond Formation | Thiols (R-SH) | Thioethers | Introduction of sulfur-containing functional groups. |
| C-C Bond Formation | Enolates, Organocuprates | Alkylated Carbonyls, Hydrocarbons | Construction of carbon frameworks. nih.gov |
Regioselective Alkylation Reactions
Regioselective alkylation, the controlled addition of an alkyl group to a specific position on a molecule, is another area where this compound finds application. The alkylation of phenols, for example, can be directed to either the ortho or para position relative to the hydroxyl group. nih.govresearchgate.net While specific studies detailing the regioselectivity of this compound in these reactions are not abundant, the general principles of phenol (B47542) alkylation using alkylating agents like tosylates are well-documented. google.comresearchgate.net The outcome of such reactions is often influenced by the choice of catalyst, solvent, and reaction temperature. google.com
Similarly, the alkylation of indoles is a critical transformation in the synthesis of many biologically active compounds. researchgate.netnih.govfrontiersin.org The N-alkylation of indoles is a common strategy, and while direct examples with this compound are not explicitly detailed, the use of alkyl halides and other alkylating agents in the presence of a base is a standard procedure. google.com
Application in the Synthesis of Biologically Active Compounds
The true value of this compound as an intermediate is realized in its application towards the synthesis of compounds with significant biological activity.
Precursors for Pharmaceutical and Agrochemical Intermediates
This tosylate serves as a precursor for the synthesis of intermediates used in the pharmaceutical and agrochemical industries. chemimpex.com A notable example is the use of (S)-(+)-2-Methyl-1-butanol p-toluenesulfonate as an intermediate in the synthesis of Colistin (B93849) A Sulfate Hydrate. chemicalbook.com Colistin is an antibiotic used in the treatment of infections caused by multi-drug resistant Gram-negative bacteria. chemicalbook.com The chiral 2-methylbutyl side chain is a key structural feature of certain components of the colistin complex.
Derivatives of benzenesulfonates have also been investigated for their potential anticancer activity. Although not directly involving the 2-methylbutyl ester, these studies highlight the importance of the sulfonate ester scaffold in medicinal chemistry.
Synthesis of Natural Products and their Derivatives
The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on the use of versatile chiral building blocks. rsc.org While specific total syntheses employing this compound are not prominently featured in the reviewed literature, its role as a carrier of a chiral alkyl fragment makes it a potential tool for constructing portions of natural product skeletons. For example, in the synthesis of polyketide natural products, which often contain chiral alkyl side chains, building blocks similar in function to this compound are employed. rsc.org
Furthermore, the alkylation of indole (B1671886) derivatives, a common step in the synthesis of many natural products and their analogs, can be accomplished using various alkylating agents. researchgate.netnih.gov The synthetic cannabinoid JWH-018, for instance, involves the N-alkylation of an indole core, though typically with a pentyl group. nih.govnih.gov An analog, JWH 018 N-(2-methylbutyl) isomer, demonstrates the incorporation of a 2-methylbutyl group onto the indole nitrogen, highlighting the relevance of this alkyl fragment in this class of compounds. caymanchem.com
Generation of Reactive Intermediates
This compound serves as an effective precursor for the generation of highly reactive intermediates, which can then be utilized in a wide range of subsequent chemical reactions.
The solvolysis of alkyl tosylates is a well-established method for generating carbocations. In the case of this compound, the departure of the tosylate leaving group can lead to the formation of a chiral secondary carbocation. This intermediate is not static and can undergo rearrangement to form a more stable tertiary carbocation.
A study on the trifluoroacetolysis of the related 3-methyl-2-butyl tosylate provides insight into the behavior of the 2-methylbutyl cation system. acs.org The solvolysis of this compound leads to the formation of both secondary and tertiary 2-methylbutyl cations, which can then react with the solvent or other nucleophiles present in the reaction mixture. The chirality of the starting material, such as (S)-2-methylbutyl 4-methylbenzenesulfonate, allows for the generation of enantioenriched carbocations, which are valuable intermediates in asymmetric synthesis. These chiral carbocations can be trapped by various nucleophiles to afford a range of chiral products.
Table 1: Carbocation Intermediates from 2-Methylbutyl Tosylate
| Precursor | Primary Carbocation (less stable) | Rearranged Carbocation (more stable) | Potential Products |
|---|
This table illustrates the potential carbocation intermediates formed from the solvolysis of this compound and the types of products that can be synthesized from them.
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. These reagents are typically prepared from the reaction of an organic halide with a metal, such as magnesium or lithium. masterorganicchemistry.comyoutube.comyoutube.com The same principle can be extended to alkyl tosylates, as the tosylate group is an excellent leaving group, analogous to a halide.
The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, 2-methylbutylmagnesium tosylate. Similarly, reaction with lithium metal would produce 2-methylbutyllithium. libretexts.org These organometallic reagents are highly nucleophilic and can participate in a variety of reactions, including addition to carbonyl compounds, ring-opening of epoxides, and metal-catalyzed cross-coupling reactions. The chirality of the 2-methylbutyl group is retained in these organometallic reagents, making them valuable for the synthesis of enantiomerically enriched complex molecules.
Table 2: Synthesis of Organometallic Reagents
| Reagent | Metal | Typical Solvent | General Reaction |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | R-OTs + Mg -> R-Mg-OTs |
This table outlines the general conditions for the formation of Grignard and organolithium reagents from an alkyl tosylate (R-OTs).
Catalytic Applications in Organic Transformations
The utility of this compound extends to its application in catalytic processes. A notable example is its use as an initiator in cationic polymerization.
A systematic investigation into alkyl sulfonate initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines has shown that tosylates can effectively initiate these polymerizations. researchgate.net In this process, the this compound would act as the source of the initial carbocation, which then attacks the monomer, initiating the polymerization chain. The reactivity of the tosylate initiator can be influenced by the nature of the alkyl group and the reaction conditions. While methyl tosylate is a commonly used initiator, the use of a chiral initiator like (S)-2-methylbutyl 4-methylbenzenesulfonate could potentially lead to the synthesis of stereoregular polymers.
Furthermore, the concept of asymmetric catalysis using chiral counterions is an emerging area of research. nih.govnih.gov In such systems, a chiral anion, derived from a chiral acid, is paired with a cationic reagent or catalyst to induce enantioselectivity in a chemical transformation. While not a direct catalytic application of the entire molecule, the tosylate anion derived from this compound could potentially be explored in this context, although its effectiveness would depend on the specific reaction.
Emerging Applications in Polymer Chemistry and Material Science
The unique properties of this compound, particularly its chirality and its ability to act as a precursor for various functional groups, make it an interesting candidate for applications in polymer chemistry and material science.
One area of potential application is in the synthesis of liquid crystals. colorado.eduresearchgate.net Chiral molecules are often used as dopants in liquid crystal formulations to induce helical structures, which are essential for many display technologies. The chiral 2-methylbutyl group could be incorporated into liquid crystalline molecules, and this compound could serve as a key starting material for such syntheses.
In polymer chemistry, beyond its role as an initiator, this compound can be used to introduce the chiral 2-methylbutyl group as a side chain in polymers. This can be achieved by reacting a polymer with reactive side groups with the corresponding organometallic reagent derived from this compound. The introduction of these chiral side chains can influence the properties of the polymer, such as its chiroptical properties and its ability to self-assemble into ordered structures. For instance, polystyrene derivatives with specific side groups have been shown to be effective as alignment layers for liquid crystals. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (S)-2-Methylbutyl 4-methylbenzenesulfonate |
| 3-Methyl-2-butyl tosylate |
| 2-Methylbutylmagnesium tosylate |
| 2-Methylbutyllithium |
| Methyl tosylate |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| Magnesium |
| Lithium |
| 2-Oxazolines |
Theoretical and Computational Studies on 2 Methylbutyl 4 Methylbenzenesulfonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic reactivity of a molecule. For 2-Methylbutyl 4-methylbenzenesulfonate (B104242), these calculations would typically involve geometry optimization to find the lowest energy conformation. From this, key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity.
Furthermore, the calculation of electrostatic potential maps would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. While these methods are standard, specific HOMO-LUMO energy values and detailed electronic structure analyses for 2-Methylbutyl 4-methylbenzenesulfonate have not been reported.
Molecular Dynamics Simulations of Reactions Involving this compound
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in various solvent environments and during the course of a chemical reaction, such as solvolysis or substitution. These simulations model the atomic motions over time, providing a dynamic picture of the reaction pathway.
For instance, MD simulations could track the trajectory of a nucleophile approaching the electrophilic carbon of the 2-methylbutyl group, offering insights into the steric hindrance and the role of the solvent in stabilizing transition states or intermediates. Such simulations would be particularly valuable for distinguishing between SN1 and SN2 reaction mechanisms. However, there are no published MD simulation studies specifically detailing the reactive encounters of this compound.
Energy Decomposition Analysis in Understanding Reaction Energetics
Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. In the context of a reaction involving this compound, EDA could be applied to the transition state to understand the nature of the bonding between the substrate and a nucleophile.
Prediction of Stereochemical Outcomes through Computational Modeling
Computational modeling is a powerful tool for predicting the stereochemical outcome of reactions. For this compound, which has a chiral center, nucleophilic substitution reactions can proceed with either inversion of stereochemistry (characteristic of an SN2 mechanism) or racemization (characteristic of an SN1 mechanism involving a planar carbocation intermediate).
Theoretical models can calculate the energy barriers for both the front-side and back-side attack of a nucleophile. A significantly lower barrier for back-side attack would strongly predict an inversion of configuration. Conversely, the formation of a stable carbocation intermediate would suggest a racemic or near-racemic product. While the stereochemical outcomes for reactions of similar chiral tosylates have been studied experimentally, specific computational predictions for this compound are not available.
Structure-Reactivity Relationships Derived from Theoretical Models
Theoretical models can establish quantitative structure-reactivity relationships (QSRR) by correlating computed molecular descriptors with experimentally observed reaction rates. For a series of related tosylates, one could compute properties such as the charge on the alpha-carbon, the C-O bond length, or the energy of the LUMO, and then correlate these with their solvolysis rates.
Such a study for a series including this compound would help to elucidate the electronic and steric factors that govern its reactivity compared to other tosylates. The steric hindrance provided by the 2-methylbutyl group is expected to play a significant role in its reaction kinetics, likely disfavoring a pure SN2 pathway. However, a specific QSRR model derived from theoretical calculations for this compound has not been developed.
Analytical Techniques for the Characterization and Purity Assessment of 2 Methylbutyl 4 Methylbenzenesulfonate in Research
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic methods are indispensable for confirming the molecular structure of 2-Methylbutyl 4-methylbenzenesulfonate (B104242). These techniques provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methylbutyl 4-methylbenzenesulfonate, providing unambiguous evidence of its covalent framework through the analysis of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The signals for the aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm) due to the para-substitution pattern. rsc.org The methyl group on the aromatic ring presents as a singlet around δ 2.4 ppm. orgsyn.org The protons of the 2-methylbutyl group exhibit more complex splitting patterns in the upfield region (δ 0.8-4.0 ppm). The methylene (B1212753) protons adjacent to the sulfonate oxygen (-CH₂-O) are expected to be diastereotopic and would appear as a multiplet. The methine proton and the various methyl groups would also show characteristic multiplets and doublets/triplets, respectively. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom. The aromatic carbons of the tosyl group resonate in the δ 125-145 ppm range. The carbon of the methyl group attached to the benzene (B151609) ring has a characteristic shift of approximately δ 21 ppm. chemicalbook.com The carbons of the 2-methylbutyl chain appear in the upfield region, with the carbon atom bonded to the oxygen of the ester linkage (C-O) resonating around δ 70-80 ppm. hmdb.cadocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for tosylates and alkyl chains. The solvent is typically CDCl₃. docbrown.infodocbrown.info
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Tosyl-CH₃ | ~2.4 (singlet) | ~21.5 |
| Aromatic CH (ortho to SO₂) | ~7.8 (doublet) | ~129.8 |
| Aromatic CH (meta to SO₂) | ~7.3 (doublet) | ~127.8 |
| Aromatic C-CH₃ | - | ~144.8 |
| Aromatic C-S | - | ~133.0 |
| O-CH₂ | ~3.9 (multiplet) | ~75.0 |
| CH-CH₃ | ~1.8 (multiplet) | ~34.0 |
| CH₂-CH₃ | ~1.4 (multiplet) | ~25.0 |
| CH-CH₃ | ~0.9 (doublet) | ~16.0 |
| CH₂-CH₃ | ~0.9 (triplet) | ~11.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the sulfonate ester group is confirmed by several characteristic absorption bands.
The most prominent absorptions are due to the S=O and C-O stretching vibrations. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) give rise to strong bands in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. nih.gov The stretching of the C-O and S-O bonds of the ester linkage also produces strong signals, typically in the 1000-1200 cm⁻¹ and 900-1000 cm⁻¹ regions. Additionally, the spectrum will show C-H stretching vibrations from the aromatic and aliphatic portions of the molecule just below 3000 cm⁻¹, and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. nist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1350 - 1370 | Strong |
| S=O | Symmetric Stretch | 1170 - 1190 | Strong |
| C-O | Stretch | 1000 - 1200 | Strong |
| S-O | Stretch | 900 - 1000 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain further structural information from the fragmentation pattern of this compound. The nominal molecular weight of the compound is 242.3 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 242. A key fragmentation pathway for tosylate esters involves the cleavage of the C-O bond, leading to two major fragments. libretexts.org One is the highly stable p-toluenesulfonyl cation or a rearranged tropylium (B1234903) ion, resulting in characteristic peaks at m/z 155 and m/z 91 (the base peak). nist.gov The other fragment would be derived from the 2-methylbutyl portion of the molecule. Cleavage of the alkyl chain can lead to a series of fragment ions. For instance, loss of an ethyl radical (C₂H₅•) from the 2-methylbutyl cation would result in a fragment at m/z 43, while loss of a propyl radical would give a fragment at m/z 29. docbrown.infomiamioh.edu The observation of the molecular ion and these specific fragment ions provides strong evidence for the assigned structure.
Chromatographic Methods for Purity and Isomeric Analysis in Research
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of this compound and for monitoring the progress of its synthesis. nih.gov Reversed-phase HPLC is typically the method of choice.
A standard method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is commonly achieved using a UV detector, as the benzene ring of the tosyl group is a strong chromophore, typically monitored around 254 nm or 265 nm. nih.gov By running a gradient elution, where the proportion of organic solvent is increased over time, it is possible to separate the nonpolar product, this compound, from more polar starting materials like 2-methyl-1-butanol (B89646) and any unreacted p-toluenesulfonyl chloride or p-toluenesulfonic acid. The area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. The method's performance can be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Progress Tracking
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a chemical reaction, such as the tosylation of 2-methyl-1-butanol. researchgate.netlibretexts.org The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent). orgsyn.org
To monitor the reaction, small aliquots are taken from the reaction mixture at various time intervals and spotted onto a TLC plate. libretexts.org Typically, a three-lane system is used: one lane for the starting alcohol (reactant), one for the reaction mixture, and a "co-spot" lane containing both the reactant and the reaction mixture. rochester.edu The plate is then developed in a chamber containing an appropriate eluent, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. orgsyn.org Since this compound is significantly less polar than the starting alcohol, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction is observed by the disappearance of the reactant spot and the appearance and intensification of the product spot in the reaction mixture lane. libretexts.org Because the tosyl group is UV-active, the spots can be easily visualized under a UV lamp (254 nm). orgsyn.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Chiral Chromatography for Enantiomeric Excess Determination
The enantiomeric excess (ee) is a critical quality parameter for chiral substances, indicating the degree to which one enantiomer is present in greater amounts than the other. google.com For this compound, which possesses a stereocenter in its 2-methylbutyl moiety, determining the ee is essential to confirm the stereochemical outcome of a synthesis or resolution process. Chiral chromatography is the most definitive and widely used technique for separating and quantifying enantiomers. Current time information in Los Angeles, CA, US.
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic methods impossible. libretexts.org Chiral chromatography overcomes this by using a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times and thus enabling their separation. Current time information in Los Angeles, CA, US.
Research has demonstrated the successful separation of this compound enantiomers using preparative chiral liquid chromatography (LC). chitose.ac.jp In one study, racemic this compound, synthesized from (DL)-2-methyl-1-butanol and p-toluenesulfonyl chloride, was separated to isolate the desired enantiomer. chitose.ac.jp While the specific details of the analytical-scale chromatographic conditions were not fully elaborated, the published chromatogram confirms the feasibility of this separation. chitose.ac.jp
The selection of the CSP is paramount for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are common choices for a wide range of chiral molecules. Current time information in Los Angeles, CA, US. For instance, cyclodextrin-based phases separate enantiomers through inclusion complexing, where the analyte fits into the chiral cavity of the cyclodextrin. libretexts.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best balance between resolution and analysis time. Flow rate and temperature are also adjusted to enhance peak resolution. Current time information in Los Angeles, CA, US.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Below is a table summarizing typical parameters for chiral LC analysis, based on general principles and the successful reported separation of this compound.
Table 1: Representative Parameters for Chiral LC Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | To separate and quantify the (R)- and (S)-enantiomers. |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose/cellulose) or cyclodextrin-based. Current time information in Los Angeles, CA, US.chitose.ac.jp | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures. Current time information in Los Angeles, CA, US. | Elutes the compounds from the column; the ratio is optimized for resolution. |
| Flow Rate | 0.5 - 1.5 mL/min. Current time information in Los Angeles, CA, US. | Affects analysis time and separation efficiency. |
| Detector | UV Detector (e.g., at 220 nm or 254 nm). | Detects the aromatic p-toluenesulfonate moiety. |
| Temperature | Ambient or controlled (e.g., 25 °C). | Can influence chiral recognition and peak shape. |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. libretexts.org This can enhance volatility for gas chromatography (GC), introduce a chromophore or fluorophore for UV or fluorescence detection in liquid chromatography (LC), or improve ionization for mass spectrometry (MS). libretexts.orgnih.gov
For this compound, direct derivatization is not a commonly reported analytical strategy. The molecule is itself a derivative—the tosylate of 2-methylbutanol—and already possesses a strong UV chromophore (the p-toluenesulfonyl group), making it readily detectable by UV-HPLC. amazonaws.com However, in scenarios requiring trace-level analysis or analysis by a different method like GC, hypothetical derivatization strategies based on its chemical structure could be considered.
The most plausible strategy would involve the cleavage of the sulfonate ester bond. This would yield the parent alcohol, (R/S)-2-methylbutanol, and p-toluenesulfonic acid. These products could then be individually derivatized for analysis.
Derivatization of the Alcohol Moiety: After hydrolysis, the resulting 2-methylbutanol could be derivatized to enhance its volatility for GC analysis. Common methods for derivatizing alcohols include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether. libretexts.org
Acylation: Reaction with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride), to create a volatile ester that is also highly sensitive to electron capture detection (ECD). libretexts.org
Derivatization of the Sulfonic Acid Moiety: The p-toluenesulfonic acid portion could also be derivatized, for example, through esterification to form a more volatile methyl ester for GC analysis. researchgate.netgcms.cz
These indirect approaches, while chemically feasible, add complexity and potential sources of error to the analysis. Given that direct chiral HPLC analysis is effective, such derivatization strategies would likely only be pursued under specific analytical constraints where direct analysis is not suitable.
Table 2: Potential Indirect Derivatization Strategies for this compound Analysis
| Strategy | Target Moiety | Derivatization Reagent Example | Resulting Derivative | Purpose |
|---|---|---|---|---|
| Silylation | 2-Methylbutanol (post-hydrolysis) | BSTFA | 2-Methylbutyl TMS ether | Increase volatility for GC analysis. libretexts.org |
| Acylation | 2-Methylbutanol (post-hydrolysis) | Trifluoroacetic anhydride | 2-Methylbutyl trifluoroacetate | Increase volatility and ECD sensitivity for GC analysis. libretexts.org |
| Esterification | p-Toluenesulfonic acid (post-hydrolysis) | BCl₃-Methanol | Methyl p-toluenesulfonate | Increase volatility for GC analysis. |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The conventional synthesis of 2-Methylbutyl 4-methylbenzenesulfonate (B104242) involves the reaction of 2-methylbutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). rsc.orgsemanticscholar.org While effective, future research is geared towards methodologies that offer higher efficiency, use more environmentally benign reagents, and simplify purification.
One emerging approach is the use of process intensification techniques. For instance, the application of ultrasound has been shown to facilitate the reaction, potentially reducing reaction times and improving energy efficiency. amazonaws.com Research into alternative catalytic systems is another promising avenue. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst alongside a stoichiometric base like triethylamine (B128534) (Et3N) in solvents like dichloromethane (B109758) (CH2Cl2) represents a common variation aimed at optimizing reaction kinetics. amazonaws.com
Future developments will likely focus on:
Green Solvents: Replacing traditional solvents like pyridine and chlorinated hydrocarbons with greener alternatives.
Catalytic Tosylation: Investigating novel catalysts that can facilitate the tosylation reaction with higher turnover numbers and milder conditions.
Solid-Supported Reagents: Employing solid-phase reagents to simplify the removal of byproducts and unreacted materials, thereby streamlining the purification process and minimizing waste.
Table 1: Comparison of Selected Synthetic Methods for 2-Methylbutyl 4-methylbenzenesulfonate
| Base/Catalyst | Solvent | Conditions | Yield | Reference |
| Pyridine | - | 0 °C, 20 hours | Not Specified | rsc.org |
| Pyridine, DMAP | Pyridine | 0 °C, 12 hours | Not Specified | semanticscholar.org |
| Pyridine | Dichloromethane (CH2Cl2) | 0 °C, Ultrasound, 1 hour | 95% | amazonaws.com |
| Triethylamine (Et3N), DMAP | Dichloromethane (CH2Cl2) | Not Specified | 95% | amazonaws.com |
| Triethylamine (Et3N), DMAP | Dichloromethane (CH2Cl2) | Not Specified | Not Specified |
Exploration of New Reactivity Modes and Unconventional Applications
The primary role of this compound is as an electrophilic source of the chiral 2-methylbutyl group in nucleophilic substitution (SN2) reactions. This reactivity has been extensively used to synthesize a wide array of complex molecules, including atypical sphingolipids, chiral amines, and fluorinated amino acids. semanticscholar.orgchemrxiv.orggoogle.com Nucleophiles such as amines, cyanide, and organometallic reagents are commonly employed. google.comucl.ac.uk
Beyond these traditional applications, emerging research explores its participation in more complex, metal-catalyzed transformations. A notable example is its use in copper-catalyzed cross-coupling reactions with Grignard reagents. amazonaws.com This demonstrates a reactivity mode that expands its utility beyond simple substitutions, opening pathways to carbon-carbon bond formation with retention of the chiral center.
Future research is expected to delve into:
Novel Cross-Coupling Reactions: Investigating its compatibility with other modern cross-coupling protocols (e.g., nickel-catalyzed or photoredox-mediated reactions) to forge new bonds.
Generation of Chiral Radicals: Exploring conditions under which the 2-methylbutyl group could be generated as a radical species for subsequent additions to π-systems.
Asymmetric Catalysis: Using derivatives of the compound to act as chiral ligands for transition metals, thereby harnessing its inherent chirality to influence other chemical transformations.
Advanced Computational Modeling for Deeper Mechanistic Insight
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For derivatives of this compound, computational modeling offers profound insights into how its chiral structure influences the properties of larger molecular systems.
In the field of functional materials, Time-Dependent Density Functional Theory (TD-DFT) calculations have been successfully employed to rationalize the chiroptical properties of chiral diketopyrrolo[3,4-c]pyrrole (DPP) dyes synthesized using (S)-2-Methylbutyl 4-methylbenzenesulfonate. rsc.org These computational models help to establish a clear link between the molecular structure imparted by the chiral alkyl group and the resulting supramolecular arrangement and photophysical behavior in thin films. rsc.org
Future computational studies are anticipated to focus on:
Reaction Mechanism Analysis: Modeling the transition states of its synthesis and subsequent substitution reactions to pinpoint the factors controlling yield and stereoselectivity.
In Silico Design: Using computational screening to predict the properties of novel functional materials incorporating the 2-methylbutyl moiety before undertaking laborious laboratory synthesis.
Reactivity Prediction: Developing models to predict the outcome of new reactions and identify unconventional reactivity modes under various catalytic conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical synthesis increasingly involves the adoption of flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and process control. While specific examples of the synthesis of this compound in flow reactors are not yet widely published, this is a clear and logical direction for future research.
The tosylation of alcohols is a reaction class well-suited to flow chemistry. A continuous flow process could allow for:
Enhanced Safety: Precise temperature control would manage the exothermicity of the reaction with tosyl chloride.
Improved Efficiency: Rapid mixing and superior heat transfer can shorten reaction times and improve yields.
Telescoped Reactions: Integrating the synthesis of the tosylate directly with a subsequent nucleophilic substitution step in a continuous sequence, eliminating the need for isolation of the intermediate. This would significantly streamline the synthesis of its derivatives.
The integration of such a flow process with automated purification and analysis systems represents the next frontier, enabling on-demand, high-purity production of this key chiral intermediate and its derivatives.
Design and Synthesis of Functional Materials Incorporating this compound Derivatives
A highly promising trend is the use of this compound as a foundational building block for advanced functional materials where chirality dictates function. The introduction of the 2-methylbutyl group allows for precise control over the three-dimensional structure of polymers and molecular dyes.
Key research findings include:
Chiral Dyes: It serves as the starting material for attaching chiral (S)-2-methylbutyl side chains to DPP pigments. rsc.org This structural feature is crucial for controlling the solid-state packing of the dye molecules, leading to materials with unique chiroptical properties that are valuable for applications in optics and electronics. rsc.org
Helical Polymers: It has been used as a precursor in the synthesis of monomers for rigid-rod helical polysilanes. chitose.ac.jp The chirality introduced by the 2-methylbutyl group directs the helical twist of the polymer backbone, creating materials with potential applications in chiral recognition and separation.
Biologically Active Molecules: Its role as an intermediate in the synthesis of complex biomolecules, such as atypical sphingolipids and novel α-amino boronic esters, highlights its importance in creating functional probes and therapeutic candidates. chemrxiv.orggoogle.com
Future work in this area will likely involve the design and synthesis of novel liquid crystals, chiral sensors, and components for asymmetric catalysis, all leveraging the well-defined stereochemistry of this versatile building block.
Q & A
Basic: What are the recommended methods for synthesizing 2-Methylbutyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonation of 4-methylbenzenesulfonyl chloride with 2-methylbutanol under controlled conditions. Key steps include:
- Nucleophilic Substitution: React 4-methylbenzenesulfonyl chloride with 2-methylbutanol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Base Selection: Use triethylamine (TEA) or pyridine to neutralize HCl byproducts. Excess base may reduce esterification efficiency.
- Temperature Control: Maintain reflux at 40–50°C for 4–6 hours to ensure complete conversion.
Optimization Table:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TEA | DCM | 40 | 78 | 95 |
| Pyridine | THF | 50 | 85 | 97 |
| DMAP* | DCM | 45 | 92 | 99 |
*DMAP (4-dimethylaminopyridine) enhances reaction rates but requires rigorous purification .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- HPLC Analysis: Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) for high-resolution separation .
- NMR Spectroscopy: Confirm ester linkage via H-NMR (δ 1.2–1.4 ppm for methylbutyl CH; δ 7.2–7.8 ppm for aromatic protons) and C-NMR for carbonyl confirmation .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+Na] at m/z 290.1 (calculated for CHOS).
Advanced: What mechanistic insights explain unexpected byproducts during sulfonation of 2-methylbutanol with 4-methylbenzenesulfonyl chloride?
Methodological Answer:
Byproducts often arise from:
- Competitive Elimination: Elevated temperatures (>60°C) favor β-hydride elimination, forming alkenes. Monitor via GC-MS for peaks at m/z 84 (CH) .
- Oxidation Side Reactions: Trace oxygen in solvents may oxidize 2-methylbutanol to ketones. Use degassed solvents and inert atmosphere (N/Ar) to suppress .
- Steric Hindrance: Bulky 2-methylbutanol reduces nucleophilicity. Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects .
Resolution Strategy:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, base strength).
- In Situ Monitoring: FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1370 cm) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS). High electron density at the sulfonate oxygen indicates susceptibility to nucleophilic attack .
- Transition State Analysis: Identify energy barriers for SN pathways using QM/MM simulations. Correlate with experimental kinetic data (e.g., Eyring plots) .
- Solvent Effects: Apply COSMO-RS models to predict solvation energies in polar aprotic solvents (e.g., DMF vs. DMSO) .
Basic: What stability protocols are recommended for long-term storage of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control: Use molecular sieves (3Å) in sealed containers; hydrolytic degradation peaks at >60% humidity .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (<2% degradation acceptable) .
Advanced: How can contradictions in reported catalytic activity of this compound in cross-coupling reactions be resolved?
Methodological Answer:
Discrepancies often stem from:
- Ligand Interference: Residual sulfonate may coordinate Pd catalysts, altering reactivity. Use XPS to confirm Pd oxidation state and ligand binding .
- Solvent Polarity: Low-polarity solvents (toluene) favor oxidative addition, while polar solvents (acetonitrile) accelerate reductive elimination. Compare turnover frequencies (TOF) under varied conditions .
- Counterion Effects: Replace Na with bulky ions (e.g., NBu) to modulate solubility and catalytic cycles. Electrochemical studies (cyclic voltammetry) can clarify ion-pairing impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
